N-(4-amino-2-cyanophenyl)acetamide
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Overview
Description
N-(4-amino-2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H9N3O. It is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-(4-amino-2-cyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-cyanophenyl)acetamide can be synthesized through the reaction of p-chlorocyanoacetanilide with carbon disulfide in the presence of dimethylformamide (DMF) and potassium hydroxide, followed by the addition of methyl iodide . This reaction yields ketene dithioacetals, which are then transformed by the action of formamide into the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-cyanophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Mechanism of Action
The mechanism of action of N-(4-amino-2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-amino-2-cyanophenyl)acetamide include:
- N-(4-amino-2-cyanophenyl)benzamide
- N-(4-amino-2-cyanophenyl)formamide
- N-(4-amino-2-cyanophenyl)propionamide .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of amino and cyano groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
N-(4-amino-2-cyanophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWFDWDHFCFPPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378924 |
Source
|
Record name | N-(4-amino-2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73894-39-0 |
Source
|
Record name | N-(4-Amino-2-cyanophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73894-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-amino-2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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